REACTION_SMILES
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[C:10]([CH2:11][CH2:12][CH:13]=[CH2:14])(=[O:15])[O:16][CH2:17][CH3:18].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][C:27]#[N:28].[I:1][c:2]1[c:3]([O:8][CH3:9])[cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:14]=[CH:13][CH2:12][CH2:11][C:10](=[O:15])[O:16][CH2:17][CH3:18])[c:3]([O:8][CH3:9])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1I
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Name
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Type
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product
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Smiles
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CCOC(=O)CCC=Cc1ccccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |